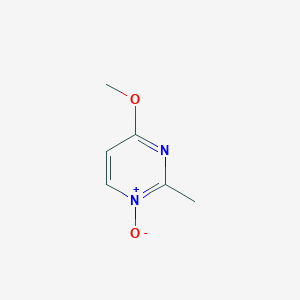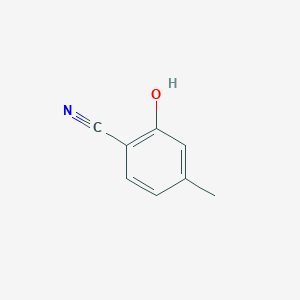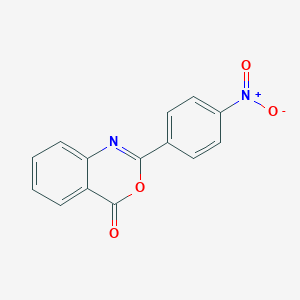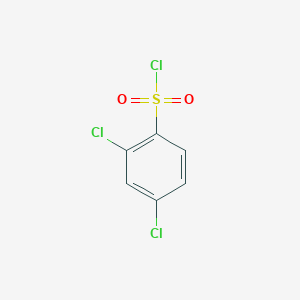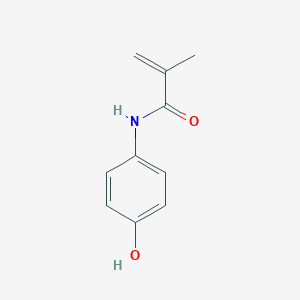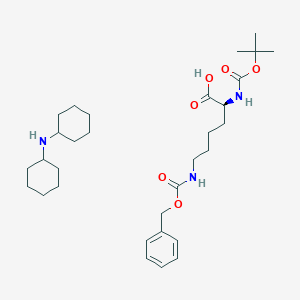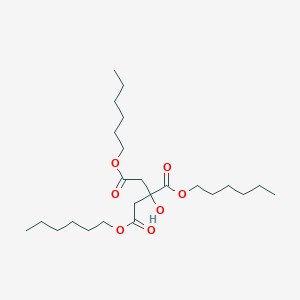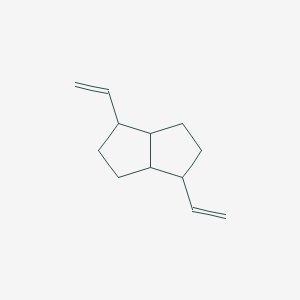
Pentalene, octahydro-1,4-divinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentalene, octahydro-1,4-divinyl- is a type of organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of pentalene derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of pentalene, octahydro-1,4-divinyl- is not well understood. However, it is believed that the compound interacts with the electronic structure of the materials it is in contact with, leading to changes in their electrical properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of pentalene, octahydro-1,4-divinyl-. However, it has been found to be relatively non-toxic and non-carcinogenic, making it a potentially safe compound for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of pentalene, octahydro-1,4-divinyl- is its excellent charge transport properties, which make it a promising candidate for use in organic electronic devices. However, one of the limitations of this compound is its relatively low solubility in common solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on pentalene, octahydro-1,4-divinyl-. One potential direction is the development of new synthesis methods that can produce the compound in higher yields and with fewer by-products. Another direction is the study of the compound's interactions with various materials, which could lead to the development of new materials with improved electrical properties. Finally, further research is needed to fully understand the mechanism of action of pentalene, octahydro-1,4-divinyl- and its potential applications in various fields.
Conclusion:
In conclusion, pentalene, octahydro-1,4-divinyl- is a promising compound with potential applications in various fields, particularly in the area of organic electronics. While there is still much to be learned about this compound, it is clear that it has significant potential for use in future research and development.
Métodos De Síntesis
Pentalene, octahydro-1,4-divinyl- can be synthesized using various methods. One of the most common methods is the reaction of cyclopentadiene with vinylcyclohexene in the presence of a catalyst such as palladium or platinum. This reaction results in the formation of pentalene, octahydro-1,4-divinyl- along with other by-products.
Aplicaciones Científicas De Investigación
Pentalene, octahydro-1,4-divinyl- has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells.
Propiedades
Número CAS |
17572-84-8 |
|---|---|
Nombre del producto |
Pentalene, octahydro-1,4-divinyl- |
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1,4-bis(ethenyl)-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C12H18/c1-3-9-5-7-12-10(4-2)6-8-11(9)12/h3-4,9-12H,1-2,5-8H2 |
Clave InChI |
PNRGHGIYEKXBMP-UHFFFAOYSA-N |
SMILES |
C=CC1CCC2C1CCC2C=C |
SMILES canónico |
C=CC1CCC2C1CCC2C=C |
Sinónimos |
Octahydro-1,4-divinylpentalene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



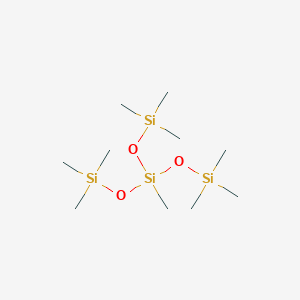
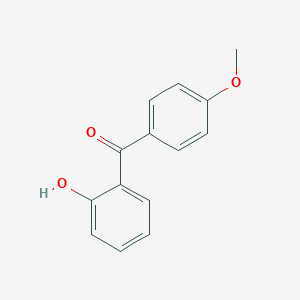
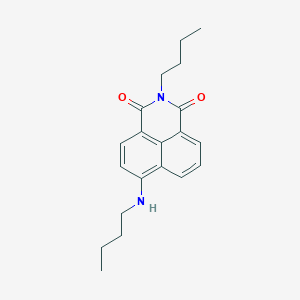
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
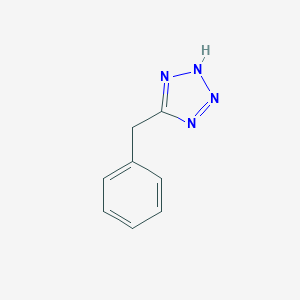
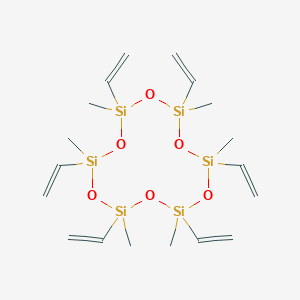
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
